molecular formula C10H13N B11971127 N-[(2E)-But-2-en-1-yl]aniline CAS No. 6246-96-4

N-[(2E)-But-2-en-1-yl]aniline

Cat. No.: B11971127
CAS No.: 6246-96-4
M. Wt: 147.22 g/mol
InChI Key: OBMBFSOIBAWLEJ-NSCUHMNNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Crotylaniline can be synthesized through several methods. One common approach involves the reaction of aniline with crotyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom by the aniline nitrogen.

Another method involves the use of crotyl bromide instead of crotyl chloride. This reaction can be carried out in the presence of a solvent such as dichloromethane, with the base again playing a crucial role in the substitution process.

Industrial Production Methods

On an industrial scale, the production of N-Crotylaniline may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity N-Crotylaniline.

Chemical Reactions Analysis

Types of Reactions

N-Crotylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert N-Crotylaniline to its corresponding amine.

    Substitution: The crotyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-Crotylaniline N-oxide

    Reduction: N-Crotylaniline amine

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

N-Crotylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Research into its biological activity and potential as a pharmaceutical intermediate is ongoing.

    Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-Crotylaniline involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The crotyl group can undergo metabolic transformations, resulting in the formation of active metabolites that exert specific effects on molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Methylaniline: Similar structure but with a methyl group instead of a crotyl group.

    N-Ethylaniline: Contains an ethyl group instead of a crotyl group.

    N-Propylaniline: Features a propyl group in place of the crotyl group.

Uniqueness

N-Crotylaniline is unique due to the presence of the crotyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

6246-96-4

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

N-[(E)-but-2-enyl]aniline

InChI

InChI=1S/C10H13N/c1-2-3-9-11-10-7-5-4-6-8-10/h2-8,11H,9H2,1H3/b3-2+

InChI Key

OBMBFSOIBAWLEJ-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CNC1=CC=CC=C1

Canonical SMILES

CC=CCNC1=CC=CC=C1

Origin of Product

United States

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